![molecular formula C20H22O4 B13127408 (2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)
(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane: is a complex organic compound featuring multiple oxirane (epoxide) rings and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane typically involves the following steps:
Epoxidation: The formation of oxirane rings is achieved through the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA).
Protection of Hydroxyl Groups: The phenylmethoxy groups are introduced by protecting hydroxyl groups using benzyl chloride in the presence of a base like sodium hydride (NaH).
Coupling Reactions: The coupling of intermediate compounds to form the final product involves the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane rings can undergo oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane rings can yield alcohols.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Diols: From oxidation of oxirane rings.
Alcohols: From reduction of oxirane rings.
Substituted Compounds: From nucleophilic substitution of phenylmethoxy groups.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its reactive oxirane rings are valuable for cross-linking processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane involves its interaction with nucleophiles. The oxirane rings are highly strained and reactive, making them susceptible to nucleophilic attack. This leads to the opening of the rings and formation of new bonds. The phenylmethoxy groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(methoxy)ethyl]oxirane: Similar structure but with methoxy groups instead of phenylmethoxy groups.
(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(ethoxy)ethyl]oxirane: Similar structure but with ethoxy groups instead of phenylmethoxy groups.
Uniqueness
The presence of phenylmethoxy groups in (2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane imparts unique steric and electronic properties. These groups can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with simpler alkoxy groups.
Properties
Molecular Formula |
C20H22O4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane |
InChI |
InChI=1S/C20H22O4/c1-3-7-15(8-4-1)11-23-19(17-13-21-17)20(18-14-22-18)24-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-,19-,20-/m1/s1 |
InChI Key |
MDWQEONVMMULLO-UAFMIMERSA-N |
Isomeric SMILES |
C1[C@@H](O1)[C@H]([C@@H]([C@H]2CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(O1)C(C(C2CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


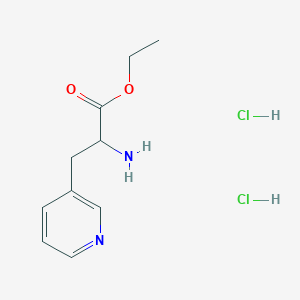
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
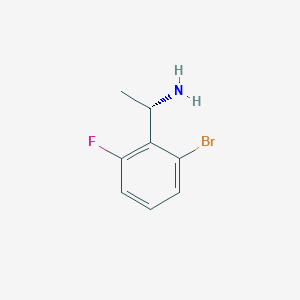
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)
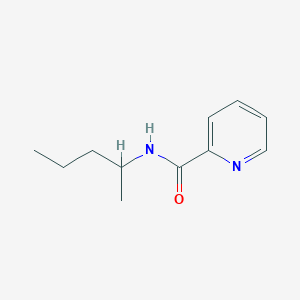
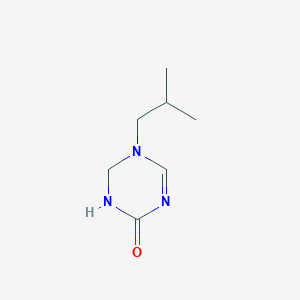


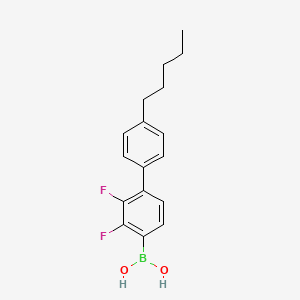



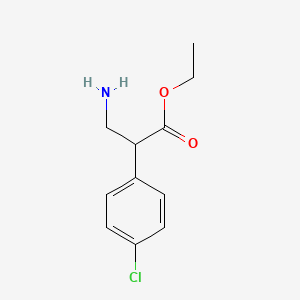
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)
